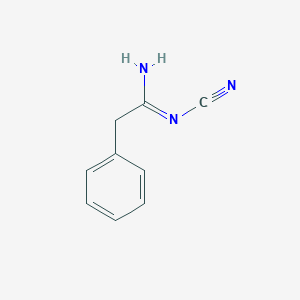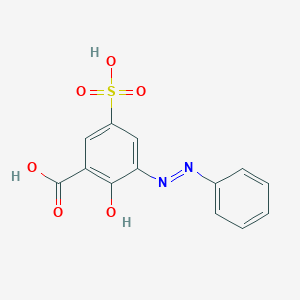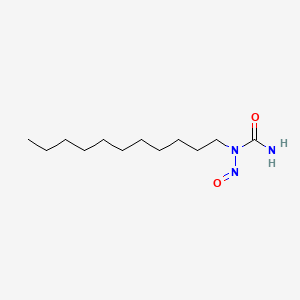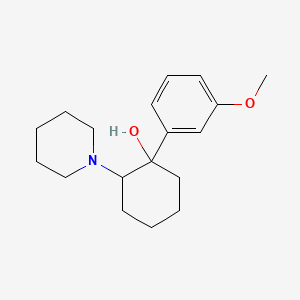
2-(2-Methyl-2-nitropropoxy)bornane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-2-nitropropoxy)bornane is an organic compound that features a bornane backbone with a 2-methyl-2-nitropropoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-nitropropoxy)bornane typically involves the reaction of bornane derivatives with 2-methyl-2-nitropropane under specific conditions. One common method includes the use of a base to deprotonate the bornane derivative, followed by nucleophilic substitution with 2-methyl-2-nitropropane. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(2-Methyl-2-nitropropoxy)bornane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the bornane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学的研究の応用
2-(2-Methyl-2-nitropropoxy)bornane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(2-Methyl-2-nitropropoxy)bornane involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bornane backbone provides structural stability. The pathways involved may include electron transfer processes and binding interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
2-Methyl-2-nitrosopropane: Similar in structure but with a nitroso group instead of a nitro group.
2-Methyl-2-nitropropane: Lacks the bornane backbone, making it less structurally complex.
Bornane derivatives: Compounds with similar bornane backbones but different substituents.
Uniqueness
2-(2-Methyl-2-nitropropoxy)bornane is unique due to the combination of the bornane backbone and the 2-methyl-2-nitropropoxy substituent. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
68002-97-1 |
|---|---|
分子式 |
C14H25NO3 |
分子量 |
255.35 g/mol |
IUPAC名 |
(1S,2S,4R)-1,7,7-trimethyl-2-(2-methyl-2-nitropropoxy)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H25NO3/c1-12(2,15(16)17)9-18-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,6-9H2,1-5H3/t10-,11+,14-/m1/s1 |
InChIキー |
BJPQXEZVCKJQEG-UHIISALHSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@@H]2OCC(C)(C)[N+](=O)[O-] |
正規SMILES |
CC1(C2CCC1(C(C2)OCC(C)(C)[N+](=O)[O-])C)C |
melting_point |
The physical description reflects the varying melting points which range from around -30 °C to 25 °C. |
物理的記述 |
Clear to slightly hazy liquid, hazy to white paste, or white solid; Sweet pungent odor; [Sasol North America MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)




![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)





![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)

